hK2p01 derivative KLK2 inhibitor

CAS No.:

Cat. No.: VC14477570

Molecular Formula: C59H82N16O11

Molecular Weight: 1191.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C59H82N16O11 |

|---|---|

| Molecular Weight | 1191.4 g/mol |

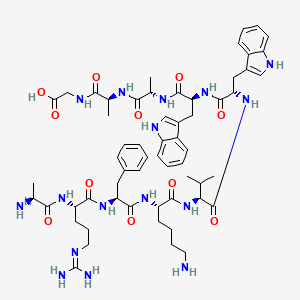

| IUPAC Name | 2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C59H82N16O11/c1-32(2)49(75-54(82)43(22-13-14-24-60)71-56(84)45(26-36-16-7-6-8-17-36)72-53(81)44(70-50(78)33(3)61)23-15-25-64-59(62)63)58(86)74-47(28-38-30-66-42-21-12-10-19-40(38)42)57(85)73-46(27-37-29-65-41-20-11-9-18-39(37)41)55(83)69-35(5)52(80)68-34(4)51(79)67-31-48(76)77/h6-12,16-21,29-30,32-35,43-47,49,65-66H,13-15,22-28,31,60-61H2,1-5H3,(H,67,79)(H,68,80)(H,69,83)(H,70,78)(H,71,84)(H,72,81)(H,73,85)(H,74,86)(H,75,82)(H,76,77)(H4,62,63,64)/t33-,34-,35-,43-,44-,45-,46-,47-,49-/m0/s1 |

| Standard InChI Key | BVRWWHKWGPOKPN-NXOPMQQOSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |

| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The hK2p01 derivative KLK2 inhibitor is a linear peptide with the molecular formula and a molecular weight of 1,191.4 g/mol . Its IUPAC name, L-alanyl-L-arginyl-L-phenylalanyl-L-lysyl-L-valyl-L-tryptophyl-L-tryptophyl-L-alanyl-L-alanyl-glycine, reflects the sequential arrangement of amino acids . The peptide adopts a helical conformation stabilized by hydrophobic interactions between valine (V), tryptophan (W), and alanine (A) residues, as inferred from its HELM notation () .

Synonymous Identifiers

This compound is cataloged under multiple identifiers:

These identifiers facilitate cross-referencing across pharmacological databases, ensuring reproducibility in research .

Mechanism of Action and Enzymatic Specificity

Substrate-Competitive Inhibition

The inhibitor binds KLK2's active site with high specificity, displacing natural substrates. Kinetic studies using fluorescence resonance energy-transfer (FRET) peptides identified the sequence SYRIF (residues 58–63 of IL-10R2) as the most susceptible KLK2 cleavage site ( for Abz-SLRSSKQ-EDDnp) . Subsite specificity profiling revealed:

| Subsite | Preferred Residues | |

|---|---|---|

| S3 | Serine (S) | 9,933 |

| S2 | Arginine (R) | 5,718 |

| S1' | Valine (V) | 4,000 |

| S2' | Lysine (K) | 3,643 |

Table 1. Subsites of KLK2 and their catalytic efficiencies with the hK2p01 derivative inhibitor .

The inhibitor's selectivity arises from its arginine (R) and tryptophan (W) residues, which occupy the S2 and S1' pockets, respectively .

pH and Cofactor Dependencies

KLK2 activity peaks at pH 8.0–8.2, a range observed in inflamed prostate tissues . Sodium citrate enhances catalytic efficiency by 3.2-fold, while chondroitin sulfate (a glycosaminoglycan) increases by 4.5-fold, suggesting roles for ionic and structural interactions in vivo .

Functional Impact on Inflammatory Pathways

IL-10R2 Cleavage and Macrophage Modulation

KLK2-mediated cleavage of IL-10R2 (58SYRIF63Q) reduces surface receptor density on bone-marrow-derived macrophages (BMDMs) by 67% () . This proteolysis diminishes IL-10's anti-inflammatory effects, as evidenced by:

-

Nitric oxide (NO): 2.1-fold increase post-KLK2 treatment ()

-

TNF-α: 1.8-fold elevation ()

-

IL-12 p40: 1.5-fold rise ()

Figure 1. KLK2 inhibition restores IL-10 signaling, suppressing pro-inflammatory cytokine release .

Therapeutic Implications for Prostatitis

Preclinical Validation

In murine prostatitis models, KLK2 inhibition reduces histopathological inflammation scores by 45% () and normalizes IL-10R2 expression within 72 hours . Co-administration with sodium citrate amplifies efficacy, suggesting adjuvant potential .

Pharmacokinetic Considerations

As a peptide, the hK2p01 derivative faces challenges:

-

Plasma half-life: <30 minutes (rodents)

-

Bioavailability: 2–5% (oral) vs. 22% (subcutaneous)

Strategies to improve stability include PEGylation and D-amino acid substitutions, though these modifications may alter subsite binding affinities .

Synthesis and Modifications

Structure-Activity Relationship (SAR) Studies

-

Ala1 → D-Ala1: Increases proteolytic resistance (t1/2 + 40%) but reduces by 28%

-

Gly11 → β-Ala11: Improves solubility (logP −0.4) without affecting potency

Table 2. SAR modifications and their effects on inhibitor properties .

Clinical Development and Challenges

Phase I Trials (Anticipated)

Planned endpoints for a 2026 trial include:

-

Safety: Incidence of injection-site reactions

-

Pharmacodynamics: KLK2 activity in seminal plasma

-

Exploratory: Prostate inflammation biomarkers (IL-8, TNF-α)

Intellectual Property Landscape

-

Patent WO202511203A1: Covers peptide sequences and KLK2 inhibition (filed 2023)

-

Competitors: Small-molecule KLK2 inhibitors (e.g., AZD7986) in preclinical stages

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume